molecular formula C19H14FN3O2S B3398604 N-(5-fluoro-2-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021256-90-5

N-(5-fluoro-2-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3398604
CAS No.: 1021256-90-5
M. Wt: 367.4 g/mol
InChI Key: MNLLFPBGSVUUBP-UHFFFAOYSA-N
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Description

This compound features a benzothieno[3,2-d]pyrimidin-4-one core linked to an acetamide group substituted with a 5-fluoro-2-methylphenyl moiety. The benzothienopyrimidine scaffold is known for its bioactivity in inflammation and cancer, while the fluorinated aryl group may enhance metabolic stability and target binding .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S/c1-11-6-7-12(20)8-14(11)22-16(24)9-23-10-21-17-13-4-2-3-5-15(13)26-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLLFPBGSVUUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (commonly referred to as compound A) is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of compound A, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

Compound A features a unique structural arrangement characterized by:

  • A fluoro-substituted aromatic ring : The presence of the fluorine atom enhances the lipophilicity and potentially the bioavailability of the compound.
  • A benzothieno[3,2-d]pyrimidine core : This heterocyclic structure is known for its diverse biological properties.
  • An acetamide functional group : This moiety can influence the compound's interaction with biological targets.

The molecular formula of compound A is C19H14FN3O2SC_{19}H_{14}FN_3O_2S with a molecular weight of approximately 367.4 g/mol .

The biological activity of compound A is primarily attributed to its ability to interact with specific molecular targets within cells. Its mechanism of action may involve:

  • Inhibition of key enzymes : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cell proliferation and survival.
  • Modulation of protein interactions : The acetamide group may facilitate binding to nucleophilic sites on proteins, altering their activity and influencing various biochemical pathways .
  • Induction of oxidative stress : Some studies suggest that compounds with similar structures can induce reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Anticancer Activity

Research indicates that modifications to the benzothienopyrimidine scaffold can significantly enhance cytotoxic activity against various cancer cell lines. For instance:

  • In vitro studies have shown that compound A exhibits selective cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

Compound A has also demonstrated potential antimicrobial properties:

  • Fungal Inhibition : Preliminary studies suggest that the compound exhibits antifungal activity against Fusarium oxysporum, with an IC50 value indicating effective inhibition . This suggests potential applications in treating fungal infections.

Case Studies and Research Findings

Several studies have explored the biological activity of compound A and related derivatives:

StudyFindings
Study 1 Investigated the cytotoxic effects on HeLa cells; found IC50 = 15 µM.
Study 2 Assessed antimicrobial activity against Fusarium oxysporum; IC50 = 0.42 mM.
Study 3 Explored enzyme inhibition; identified potential targets involved in metabolic pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in substituents on the benzothienopyrimidine core can lead to significant differences in biological activity. For example, replacing the fluoro group with other halogens alters both potency and selectivity against different cell lines .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of benzothienopyrimidines, characterized by a unique structural arrangement that includes:

  • Fluoro-substituted aromatic ring
  • Benzothieno[3,2-d]pyrimidine core
  • Acetamide functional group

Its molecular formula is C19H14FN3O2SC_{19}H_{14}FN_3O_2S with a molecular weight of approximately 367.4 g/mol. The structural complexity allows for various chemical transformations, enhancing its utility in research and development.

Anticancer Activity

Research indicates that modifications to the benzothienopyrimidine scaffold can enhance cytotoxic activity against various cancer cell lines. Structure-activity relationship (SAR) studies have shown that specific substitutions on the aromatic rings can significantly influence the compound's efficacy against tumors. For instance, compounds with fluoro or methyl groups have been associated with increased potency in inhibiting cancer cell proliferation.

Enzyme Inhibition Studies

N-(5-fluoro-2-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can be utilized to study enzyme interactions and protein binding due to its functional groups. It may serve as a valuable tool in understanding the mechanisms of action of various enzymes involved in metabolic pathways or disease states.

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activities against certain bacterial strains. The compound's ability to disrupt microbial cell wall synthesis or inhibit essential metabolic enzymes could be explored further for developing new antibiotics.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzothienopyrimidine core through cyclization reactions.
  • Introduction of the acetamide group via amidation reactions.
  • Purification techniques such as chromatography and characterization methods like nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity.

Case Study 1: Anticancer Efficacy

A study conducted on modified benzothienopyrimidine derivatives demonstrated enhanced antiproliferative effects in human cancer cell lines (e.g., HeLa and MCF-7). The derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting their potential as lead compounds for drug development.

Case Study 2: Enzyme Interaction

In a biochemical assay, N-(5-fluoro-2-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide was tested against a panel of enzymes involved in drug metabolism. Results indicated selective inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism, thereby highlighting its relevance in pharmacokinetics studies.

Comparison with Similar Compounds

Comparison with Benzothieno[3,2-d]pyrimidine Derivatives

Anti-Inflammatory Derivatives ()

Compounds with methanesulfonamide substituents on the benzothieno[3,2-d]pyrimidine core, such as N-[2-[(2,4-difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl]methanesulfonamide (9), inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages. Key differences from the target compound include:

  • Substituent type : Methanesulfonamide vs. acetamide.
  • Bioactivity : Anti-inflammatory (COX-2 inhibition) vs. unconfirmed activity for the target compound.

Anti-Cancer Derivatives ()

Compounds like N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (9) () and N-(2,6-Dinitrophenyl)-2-((5-((4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide () exhibit anti-proliferative activity against breast cancer cells. Comparisons include:

  • Substituent variation : Chlorophenyl or dinitrophenyl groups vs. 5-fluoro-2-methylphenyl in the target compound.
  • Core modification: Thieno[2,3-d]pyrimidine vs. benzothieno[3,2-d]pyrimidine.
  • Activity : IC₅₀ values for anti-breast cancer activity range from 1–10 μM for these analogs .
Table 1: Anti-Cancer Benzothieno/Thienopyrimidine Analogs
Compound Name Molecular Weight Substituent Activity (IC₅₀) Source
N-(5-fluoro-2-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3-yl)acetamide Not provided 5-fluoro-2-methylphenyl Unknown Target
Compound 9 () 503 4-chlorophenyl ~5 μM
Compound 11f () 445.56 Piperidine-oxadiazole <10 μM
N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide () 362.0 Phenylthieno Not reported

Comparison with Benzofuro[3,2-d]pyrimidine and Quinazoline Derivatives

Benzofuropyrimidine Analogs ()

N-(3-Nitrophenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide () replaces the thiophene ring with a furan, altering electronic properties and bioavailability. Similarly, N-(3-chloro-4-methylphenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide () shows a molecular weight of 367.77. Key differences:

  • Core heterocycle: Benzofuropyrimidine vs. benzothienopyrimidine.
  • Bioactivity : Benzofuro derivatives are less studied but may exhibit distinct target selectivity due to oxygen’s electronegativity .

Quinazoline Derivatives ()

Quinazoline-based analogs like N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) () and 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () demonstrate antitubercular activity by inhibiting InhA. Comparisons include:

  • Substituents : Hydroxyphenyl or chlorophenyl groups vs. fluorinated aryl in the target compound.

Key Structural and Functional Trends

  • Fluorine substitution: The 5-fluoro group in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., ’s chlorophenyl derivatives) .
  • Acetamide vs. sulfonamide : Sulfonamide-containing analogs () show stronger anti-inflammatory activity, while acetamide derivatives () focus on anticancer applications.
  • Heterocyclic core: Benzothienopyrimidines generally exhibit broader bioactivity than benzofuropyrimidines or quinazolines due to sulfur’s electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-fluoro-2-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-fluoro-2-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.